Rivoglitazone

Catalog No.
S613621
CAS No.
185428-18-6
M.F
C20H19N3O4S
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivoglitazone

CAS Number

185428-18-6

Product Name

Rivoglitazone

IUPAC Name

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25)

InChI Key

XMSXOLDPMGMWTH-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Synonyms

rivoglitazone

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Description

The exact mass of the compound Rivoglitazone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rivoglitazone is a thiazolidinedione derivative that functions primarily as a potent agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). It is currently under investigation for its efficacy in treating type 2 diabetes mellitus. Rivoglitazone has demonstrated significant potential to lower blood glucose levels by enhancing insulin sensitivity and reducing insulin resistance, making it a valuable candidate in diabetes management .

The chemical structure of rivoglitazone allows it to undergo various reactions typical of thiazolidinediones. The synthesis typically involves nucleophilic substitutions and condensation reactions. For instance, the formation of thiazolidinedione rings can occur through the reaction of thiourea with chloroacetic acid, followed by further modifications to yield the final compound .

Rivoglitazone exhibits strong biological activity as a PPAR-γ agonist, which is crucial for regulating glucose and lipid metabolism. Clinical studies have shown that rivoglitazone effectively reduces hemoglobin A1c levels by 0.11% to 1.1%, indicating its potential to improve glycemic control in type 2 diabetes patients . Additionally, rivoglitazone has been noted for its longer half-life compared to other agents in the same class, allowing for more consistent therapeutic effects .

The synthesis of rivoglitazone can be achieved through several methods, including:

  • Traditional Batch Synthesis: Involves multiple steps such as nucleophilic substitution and condensation reactions, often requiring controlled temperatures and conditions.
  • Continuous Flow Synthesis: A newer approach that integrates nucleophilic substitution, Knoevenagel condensation, and hydrogenation in a continuous flow system, significantly improving yield and reducing synthesis time .

These methods highlight the evolution of synthetic techniques aimed at enhancing efficiency and scalability in drug production.

Rivoglitazone is primarily being studied for its application in managing type 2 diabetes mellitus. Its ability to enhance insulin sensitivity makes it a promising candidate for reducing hyperglycemia and associated metabolic disorders. Ongoing research aims to explore its potential benefits in other metabolic conditions and possibly in cardiovascular health due to its effects on lipid profiles .

Rivoglitazone has been studied for potential interactions with other medications. For example, co-administration with hydrocortisone succinate may increase the risk or severity of hyperglycemia . Understanding these interactions is crucial for optimizing treatment regimens and ensuring patient safety.

Rivoglitazone belongs to a class of compounds known as thiazolidinediones, which includes several other notable drugs. Below is a comparison highlighting its uniqueness:

CompoundPPAR-γ Agonist PotencyTypical UseNotable Side Effects
RivoglitazoneMost potentType 2 diabetesPeripheral edema, weight gain
RosiglitazoneModerateType 2 diabetesCardiovascular risks
PioglitazoneModerateType 2 diabetesEdema, weight gain
TroglitazoneLowType 2 diabetesHepatotoxicity

Rivoglitazone stands out due to its superior potency in activating PPAR-γ compared to other thiazolidinediones, suggesting it may offer enhanced therapeutic benefits while potentially minimizing some side effects associated with less potent agents .

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

397.10962727 g/mol

Monoisotopic Mass

397.10962727 g/mol

Heavy Atom Count

28

UNII

3A3N0634Q6

Pharmacology

Rivoglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

185428-18-6

Wikipedia

Rivoglitazone

Dates

Modify: 2024-02-18
Kong AP, Yamasaki A, Ozaki R, Saito H, Asami T, Ohwada S, Ko GT, Wong CK, Leung GT, Lee KF, Yeung CY, Chan JC: A randomized-controlled trial to investigate the effects of rivoglitazone, a novel PPAR gamma agonist on glucose-lipid control in type 2 diabetes. Diabetes Obes Metab. 2011 Sep;13(9):806-13. doi: 10.1111/j.1463-1326.2011.01411.x. [PMID:21492364]
Schimke K, Davis TM: Drug evaluation: rivoglitazone, a new oral therapy for the treatment of type 2 diabetes. Curr Opin Investig Drugs. 2007 Apr;8(4):338-44. [PMID:17458185]

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